molecular formula C10H12N6O3S B2901372 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396809-75-8

2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2901372
CAS RN: 1396809-75-8
M. Wt: 296.31
InChI Key: QUBSIJCKKHPNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, also known as TETAC, is a chemical compound that belongs to the class of tetrazoles. It has been widely researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes. It has been reported to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. This compound has also been found to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of fungal cell walls. In addition, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to exhibit high selectivity and potency against cancer cells, fungi, and bacteria. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability and efficacy. This compound may also exhibit cytotoxicity towards normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide. One potential direction is to further investigate the mechanism of action of this compound, including its interaction with target enzymes and proteins. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the evaluation of this compound in animal models and clinical trials may provide insights into its safety and efficacy for human use.

Synthesis Methods

The synthesis of 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves the reaction of 4-(ethylsulfonamido)phenylhydrazine with ethyl isocyanoacetate, followed by the addition of sodium azide and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reagent ratios.

Scientific Research Applications

2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of fungi, such as Candida albicans and Aspergillus fumigatus, and bacteria, such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-[4-(ethylsulfonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3S/c1-2-20(18,19)14-7-3-5-8(6-4-7)16-13-10(9(11)17)12-15-16/h3-6,14H,2H2,1H3,(H2,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBSIJCKKHPNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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